molecular formula C12H10N4S B2902608 6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol CAS No. 1225995-04-9

6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol

Cat. No.: B2902608
CAS No.: 1225995-04-9
M. Wt: 242.3
InChI Key: AJAVAUCZHZLHPN-UHFFFAOYSA-N
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Description

6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the triazolopyridazine family, known for their diverse biological activities and potential therapeutic applications .

Chemical Reactions Analysis

6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Comparison with Similar Compounds

6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-(4-methylphenyl)-2H-[1,2,4]triazolo[4,3-b]pyridazine-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4S/c1-8-2-4-9(5-3-8)10-6-7-11-13-14-12(17)16(11)15-10/h2-7H,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJAVAUCZHZLHPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NNC3=S)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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